molecular formula C13H19ClN2O3 B580379 Caffeoylputrescine CAS No. 1400-81-3

Caffeoylputrescine

Cat. No.: B580379
CAS No.: 1400-81-3
M. Wt: 286.756
InChI Key: VHGSBZCXJATSMZ-CVDVRWGVSA-N
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Description

Caffeoylputrescine is a phenolamide compound derived from the conjugation of caffeic acid (a hydroxycinnamic acid) with putrescine (a polyamine). It is widely distributed in plants, particularly in Solanaceae species like Nicotiana attenuata and tomato (Solanum lycopersicum), where it functions as an inducible defense metabolite against herbivores . Its accumulation is strongly regulated by jasmonate (JA) signaling in leaves, though this regulation varies in other tissues such as flowers and seeds . This compound exhibits antimicrobial and antiherbivore activities, contributing to plant resilience under biotic stress . Analytical methods for its quantification include liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) .

Properties

CAS No.

1400-81-3

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.756

IUPAC Name

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+;

InChI Key

VHGSBZCXJATSMZ-CVDVRWGVSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl

Synonyms

(E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)acrylamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Caffeoylputrescine can be synthesized through the enzymatic reaction catalyzed by putrescine N-hydroxycinnamoyltransferase. This enzyme facilitates the transfer of the caffeoyl group from caffeoyl-CoA to putrescine, resulting in the formation of this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Caffeoylputrescine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized derivatives and substituted compounds, which can have different biological activities and properties.

Scientific Research Applications

Mechanism of Action

Caffeoylputrescine is similar to other hydroxycinnamic acid amides, such as feruloylputrescine and dicaffeoylspermidine. it is unique in its specific combination of caffeic acid and putrescine, which gives it distinct properties and biological activities .

Comparison with Similar Compounds

Caffeoylputrescine belongs to the phenolamide class, which includes structurally related compounds such as feruloylputrescine, p-coumaroylputrescine, and N-p-coumaroyl-N'-caffeoylputrescine (PCC). These compounds differ in their hydroxycinnamic acid moieties and biological roles. Below is a detailed comparison:

Structural Comparison
Compound Hydroxycinnamic Acid Moiety Polyamine Backbone Molecular Weight (g/mol) Key Structural Features
This compound Caffeic acid (3,4-dihydroxy) Putrescine 262.29 Two hydroxyl groups on the aromatic ring
Feruloylputrescine Ferulic acid (3-methoxy-4-hydroxy) Putrescine 276.30 Methoxy substitution at C3
p-Coumaroylputrescine p-Coumaric acid (4-hydroxy) Putrescine 246.27 Single hydroxyl group at C4
PCC* p-Coumaric + caffeic acids Putrescine 396.44 Dual acylated putrescine backbone

*PCC: N-p-Coumaroyl-N'-caffeoylputrescine, a bifunctional phenolamide .

Key Differences :

  • This compound has two hydroxyl groups on its aromatic ring, enhancing its antioxidant capacity compared to feruloylputrescine (methoxy group) and p-coumaroylputrescine (single hydroxyl) .
  • PCC contains two distinct acyl groups (p-coumaroyl and caffeoyl), which may broaden its biological activity .

Divergences in Regulation :

  • While this compound and feruloylputrescine are JA-responsive in Solanaceae, p-coumaroylputrescine in rice is regulated by UV-B via JA-independent pathways .

Functional Insights :

  • This compound is critical against chewing herbivores, while PCC’s dual acyl groups may enhance its radical-scavenging activity .
  • Feruloylputrescine’s role in suberin biosynthesis links it to abiotic stress tolerance .
Analytical Challenges
  • This compound and feruloylputrescine require distinct LC-MS methods due to differences in polarity and ionization efficiency .
  • PCC ’s larger molecular weight and bifunctional structure necessitate high-resolution MS for accurate quantification .

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